

The Crucial Role of Pigment Affinic Groups in Disperbyk 160: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperbyk 160*

Cat. No.: *B1167488*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of **Disperbyk 160**, a high molecular weight wetting and dispersing additive. The focus of this whitepaper is to elucidate the pivotal role of its pigment affinic groups in achieving optimal pigment stabilization and dispersion performance in solvent-borne systems. Through a comprehensive review of its properties, mechanisms, and evaluation methodologies, this guide provides a foundational understanding for professionals in research, development, and formulation.

Introduction to Disperbyk 160 and Pigment Dispersion

Disperbyk 160 is a solution of a high molecular weight block copolymer specifically designed to function as a wetting and dispersing agent.^{[1][2]} Its primary application lies in preventing the flocculation of pigments, thereby ensuring the long-term stability of pigment dispersions. The fundamental mechanism of action revolves around the presence of pigment affinic groups integrated into the block copolymer structure. These groups act as anchoring moieties, adsorbing onto the surface of pigment particles, while the polymeric chains extend into the surrounding medium, creating a steric barrier that prevents particles from re-agglomerating.^[2] This stabilization is crucial for achieving desirable properties in coatings and other pigmented systems, such as high gloss, enhanced color strength, and uniform leveling.^[3]

The Chemical Nature and Function of Pigment Affinic Groups in Disperbyk 160

Disperbyk 160 is identified as a polyurethane (PU) block copolymer.^[1] A key characteristic that reveals the nature of its pigment affinic groups is its specified amine value. The technical data for **Disperbyk 160** indicates an amine value of 12 mg KOH/g, strongly suggesting the presence of amine functional groups that serve as the primary pigment anchoring sites.^{[2][4][5]}

These amine groups exhibit a strong affinity for the surfaces of various pigments through several interaction mechanisms, including:

- Acid-Base Interactions: Many pigment surfaces possess acidic sites. The basic amine groups of **Disperbyk 160** can interact with these sites to form strong acid-base pairs, leading to robust adsorption.
- Hydrogen Bonding: Amine groups can act as hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with hydroxyl or other suitable functional groups on the pigment surface.
- Dipole-Dipole Interactions: The polar nature of the amine groups can lead to attractive dipole-dipole interactions with polar sites on the pigment surface.

Once anchored, the block copolymer structure facilitates the stabilization of the pigment particles. The polymeric chains, which are compatible with the solvent-borne system, extend from the pigment surface into the medium. This creates a steric hindrance or "entropic stabilization" effect, a physical barrier that prevents the close approach of other pigment particles, thus overcoming the attractive van der Waals forces that would otherwise lead to flocculation.^{[3][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **Disperbyk 160** as provided in its technical documentation.

Table 1: Typical Properties of **Disperbyk 160**

Property	Value	Unit
Amine Value	12	mg KOH/g
Non-volatile matter	29	%
Solvents	Xylene/Butylacetate 6/1	-
Flash Point	25	°C
Density at 20°C	0.95	g/ml

Source:[2][4][5]

Table 2: Recommended Dosage Levels of **Disperbyk 160** (as supplied)

Pigment Type	Recommended Dosage (%)
Inorganic Pigments	10 - 15
Titanium Dioxide	5 - 6
Organic Pigments	30 - 90
Carbon Blacks	70 - 140

Note: The optimal dosage is highly dependent on the specific pigment's particle size and surface area. A ladder study is recommended to determine the ideal concentration.[5] Source: [3][5]

Experimental Protocols for Evaluation

The effectiveness of a dispersing agent like **Disperbyk 160** can be assessed through a variety of experimental protocols. The following are detailed methodologies for key evaluation techniques.

Determination of Optimal Dispersant Dosage (Ladder Study)

Objective: To determine the minimum amount of dispersant required to achieve a stable dispersion, often identified by the point of minimum viscosity.

Methodology:

- Preparation of a Pigment Slurry:
 - Prepare a concentrated pigment slurry in the desired solvent or resin system without any dispersant. The pigment loading should be high enough to result in a viscous paste. For organic pigments, a starting point of 30 wt.% is common, while for inorganic pigments, 55 wt.% can be used.[\[6\]](#)
 - Homogenize the slurry for approximately 30 minutes using a high-speed dissolver.[\[6\]](#)
- Incremental Addition of Dispersant:
 - While stirring the pigment slurry, add **Disperbyk 160** in small, precise increments (e.g., 0.5% or 1% based on pigment weight).
 - After each addition, allow the system to equilibrate for a set period (e.g., 10-15 minutes) with continuous stirring.
- Viscosity Measurement:
 - Measure the viscosity of the slurry after each dispersant addition using a suitable viscometer (e.g., Brookfield viscometer or a rotational rheometer).
- Data Analysis:
 - Plot the measured viscosity as a function of the dispersant concentration.
 - The optimal dispersant concentration corresponds to the point of minimum viscosity on the curve. Beyond this point, the viscosity may remain constant or slightly increase.

Fineness of Grind Assessment

Objective: To evaluate the degree of pigment dispersion by measuring the size of the largest pigment agglomerates.

Standard: ASTM D1210-64 or GB/T 1724-1979[7]

Methodology:

- Sample Preparation: Prepare pigment dispersions with and without **Disperbyk 160**, as well as with varying concentrations of the dispersant.
- Application on Grind Gauge: Place a small amount of the pigment dispersion at the deep end of a Hegman grind gauge.
- Drawdown: Use a scraper to draw the sample down the length of the gauge with a smooth, steady motion.
- Reading: Immediately observe the gauge at a grazing angle to the light. Identify the point on the scale where a significant number of coarse particles or a "scratchy" appearance becomes visible.
- Reporting: The fineness of grind is reported as the value on the scale (e.g., in microns or Hegman units) at which this phenomenon occurs. A finer dispersion will have a lower micron value or a higher Hegman value.

Color Strength and Stability ("Rub-Out" Test)

Objective: To assess the color development and the stability of the dispersion against flocculation.

Methodology:

- Film Application: Apply a wet film of the pigmented coating onto a non-porous substrate using a film applicator of a defined thickness.[7]
- Partial Drying: Allow the film to partially dry until it is tacky.
- Rubbing: Vigorously rub a small area of the tacky film with a finger.[7] This mechanical action can break down any flocculates that may have formed.
- Color Comparison: After the film is fully dried, compare the color of the rubbed area to the unrubbed area.

- Interpretation:
 - No color difference: Indicates a stable dispersion with no flocculation.
 - Rubbed area is darker/stronger in color: Indicates that flocculation was present in the unrubbed area, and the rubbing action redispersed the pigment, leading to better color development. This suggests insufficient stabilization.

Particle Size Analysis

Objective: To quantitatively measure the particle size distribution of the pigment dispersion.

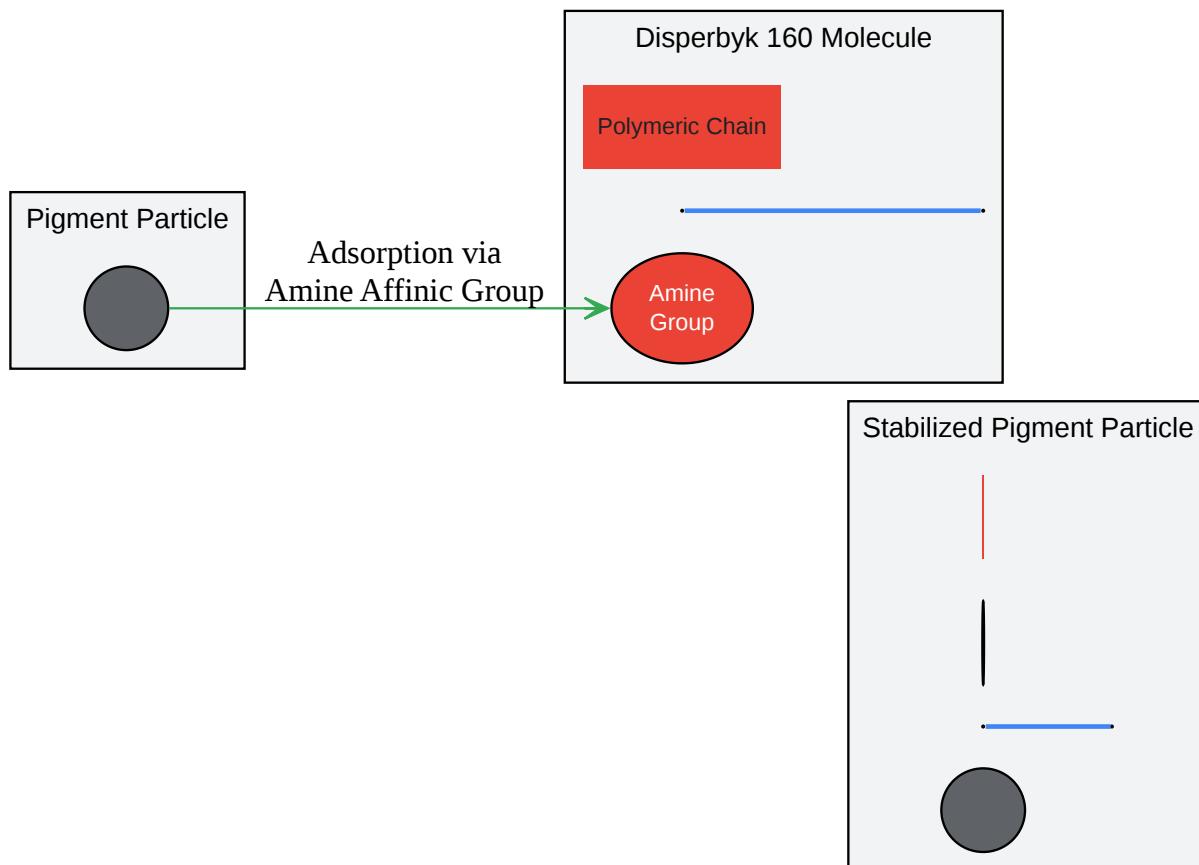
Methodology:

- Instrumentation: Utilize techniques such as laser diffraction or electron microscopy.[7][8]
- Sample Preparation: Dilute the pigment dispersion to an appropriate concentration for the instrument being used.
- Measurement: Analyze the sample according to the instrument's operating procedure.
- Data Analysis: The results will provide data on the mean particle size, particle size distribution, and the presence of any large agglomerates. A well-dispersed system will show a narrow particle size distribution with a small mean particle size.

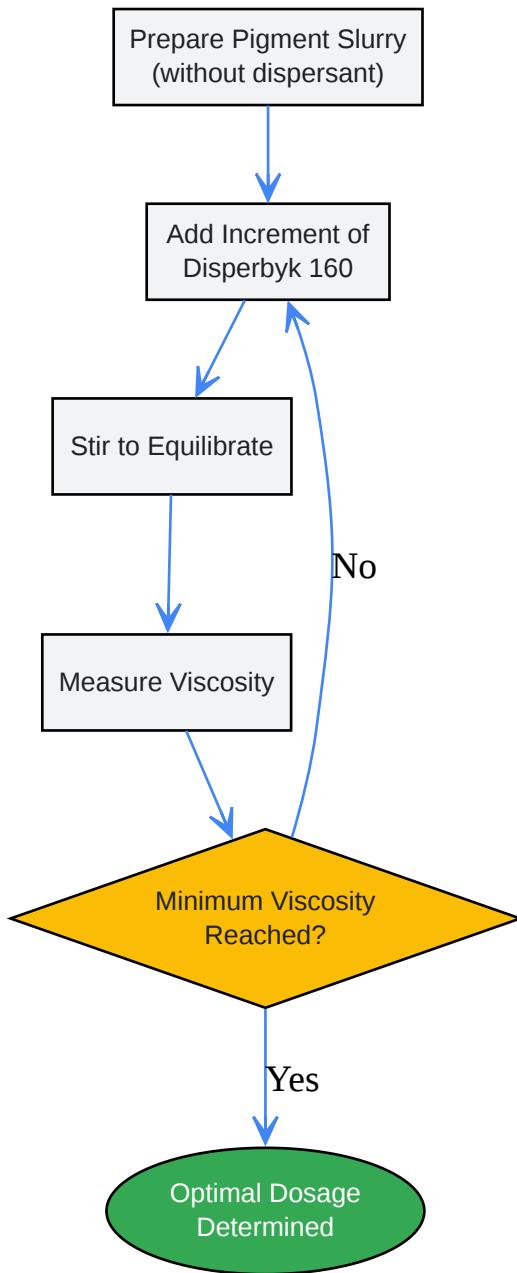
Rheological Measurements

Objective: To characterize the flow behavior of the pigment dispersion.

Methodology:


- Instrumentation: Use a rotational rheometer to perform steady-state flow measurements.
- Procedure: Measure the viscosity of the dispersion over a range of shear rates.
- Interpretation: A well-dispersed system will typically exhibit Newtonian or near-Newtonian behavior at low shear rates and will have a lower overall viscosity compared to a poorly

dispersed or flocculated system. Flocculated systems often show shear-thinning behavior and higher viscosity at low shear rates.


Visualization of Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Mechanism of Steric Stabilization by Disperbyk 160

Experimental Workflow for Optimal Dispersant Dosage

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DISPERBYK® 160 - Omya Group [products.omya.com]
- 2. Disperbyk 160 :ÈÇÐÁ!Ç°Á¤º,[ÈÇÐDatabase] - ÀÎÆ÷ÄÍ½º(ÁÖ) [infochems.co.kr]
- 3. specialchem.com [specialchem.com]
- 4. mychem.ir [mychem.ir]
- 5. media.knowde.com [media.knowde.com]
- 6. I-i.co.uk [I-i.co.uk]
- 7. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 8. paint.org [paint.org]
- To cite this document: BenchChem. [The Crucial Role of Pigment Affinic Groups in Disperbyk 160: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167488#role-of-pigment-affinic-groups-in-disperbyk-160]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com